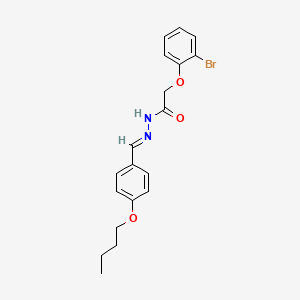
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide
Übersicht
Beschreibung
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide, also known as NNA, is a chemical compound that has been widely used in scientific research for many years. It is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. NNA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the target protein. This covalent bond results in a change in the fluorescence properties of this compound, allowing for the detection of protein conformational changes and protein-protein interactions. In photodynamic therapy, this compound absorbs light energy and transfers it to molecular oxygen, resulting in the formation of singlet oxygen, a highly reactive species that can destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. It has been used to study the conformational changes of various proteins, including enzymes and receptors. In addition, this compound has been used to study protein-protein interactions in living cells, providing insights into the mechanisms of signal transduction and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high sensitivity and specificity for detecting protein conformational changes and protein-protein interactions. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment to detect fluorescence signals.
Zukünftige Richtungen
There are several future directions for N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide research, including the development of new synthesis methods to improve yield and reduce cost. In addition, this compound could be used in combination with other fluorescent probes to study complex biological systems. Finally, this compound could be used in the development of new photodynamic therapy agents that are more effective and less toxic than current treatments.
Conclusion
This compound is a versatile compound that has been widely used in scientific research for many years. It has been used as a fluorescent probe for detecting protein conformational changes and protein-protein interactions, as well as a photosensitizer for photodynamic therapy. This compound has minimal toxicity and has been used to study the conformational changes of various proteins and protein-protein interactions in living cells. While this compound has some limitations, it has several advantages, including its high sensitivity and specificity. Future research on this compound could lead to the development of new synthesis methods and the use of this compound in the development of new photodynamic therapy agents.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenyl)-3-(4-nitrophenyl)acrylamide has been extensively used in scientific research as a fluorescent probe for detecting protein conformational changes and protein-protein interactions. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells using light. This compound has been shown to have excellent photophysical properties, making it a promising candidate for use in photodynamic therapy.
Eigenschaften
IUPAC Name |
(E)-N-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15(16-13-3-1-2-4-14(13)18(22)23)10-7-11-5-8-12(9-6-11)17(20)21/h1-10H,(H,16,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNMVPJVMKMBMP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(benzyloxy)phenoxy]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B3860096.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3860100.png)

![N-[3-(dimethylamino)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3860117.png)



![5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860156.png)

![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3860167.png)


